molecular formula C8H5BrN2O2 B3395270 3-(4-Bromophenyl)oxadiazol-3-ium-5-olate CAS No. 26537-61-1

3-(4-Bromophenyl)oxadiazol-3-ium-5-olate

Cat. No. B3395270
CAS RN: 26537-61-1
M. Wt: 241.04 g/mol
InChI Key: SGLURXDGBWADBP-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)oxadiazol-3-ium-5-olate” is a chemical compound . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound is part of the 1,3,4-oxadiazole family, which is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the compound “3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate” was synthesized under ultrasonication by formylation of "3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate" . The ultrasonic method of synthesis was found to be simple, eco-friendly, economical, reduces reaction time and gave good yield when compared with traditional methods of synthesis .

Scientific Research Applications

Structural Characteristics

The structural properties of compounds similar to 3-(4-Bromophenyl)oxadiazol-3-ium-5-olate have been extensively studied. For example, a related compound, 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, exhibits a planar triazine ring and forms specific dihedral angles with adjacent rings, influencing its potential interactions and reactivity (Fun et al., 2011). These structural insights are crucial in understanding the chemical behavior and potential applications of such compounds.

Anticancer Potential

Some oxadiazolium derivatives have shown promise in anticancer research. For instance, 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate demonstrated significant activity against various human tumor cell lines, including CNS, renal, and lung cancer cells (Bhosale et al., 2017). This indicates the potential of oxadiazolium compounds, including 3-(4-Bromophenyl)oxadiazol-3-ium-5-olate, in the development of new anticancer agents.

Optical and Electronic Properties

The synthesis and characterization of various 1,3,4-oxadiazole derivatives, which are structurally related to 3-(4-Bromophenyl)oxadiazol-3-ium-5-olate, reveal significant optical and electronic properties. These properties are crucial for their potential applications in optoelectronics and as electron-transporting materials (Liu et al., 2007). The specific electronic structure and photo-physical characteristics of these compounds make them suitable candidates for use in organic electronic devices.

Future Directions

Further structural modification of these compounds may lead to potent anticancer activity . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .

properties

IUPAC Name

3-(4-bromophenyl)oxadiazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLURXDGBWADBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]2=NOC(=C2)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345234
Record name 3-(4-bromophenyl)oxadiazol-3-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26537-61-1
Record name 3-(p-Bromophenyl)sydnone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-bromophenyl)oxadiazol-3-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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